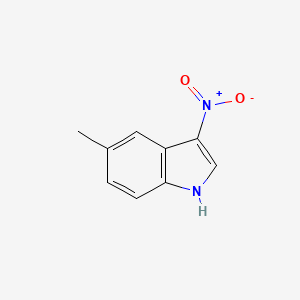

tert-butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate is a chemical compound that is widely used in scientific research. It is a piperidine derivative that has been found to have several important applications in the field of biochemistry and pharmacology.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Derivatives

Stereoselective Syntheses of Substituted Derivatives : tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and derivatives have been used in stereoselective syntheses, reacting with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. The Mitsunobu reaction followed by alkaline hydrolysis allows for the formation of trans isomers (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

N-tert-Butanesulfinyl Imines for Asymmetric Synthesis : N-tert-Butanesulfinyl imines, prepared using tert-butanesulfinamide, serve as intermediates for asymmetric synthesis of amines. This includes the synthesis of a range of enantioenriched amines and amino acids, with the tert-butanesulfinyl group enhancing nucleophilic addition and acting as a chiral directing group (Ellman, Owens, & Tang, 2002).

Intramolecular Defluorinative Cyclization : A novel approach for synthesizing difluoromethylated quinazolic acid derivatives uses tert-butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxyl ester. This process involves intramolecular defluorinative cyclization under basic conditions (Hao, Ohkura, Amii, & Uneyama, 2000).

Analytical and Structural Applications

NMR Tag for High-Molecular-Weight Systems : O-tert-Butyltyrosine, an unnatural amino acid, has been used as an NMR tag. Its tert-butyl group provides a detectable signal in NMR spectra, aiding in the study of protein interactions and structures (Chen, Kuppan, Lee, Jaudzems, Huber, & Otting, 2015).

X-Ray and DFT Analyses of Piperidine Derivatives : tert-Butyl 4-oxopiperidine-1-carboxylate and related compounds have been analyzed using X-ray crystallography and DFT. This research contributes to the understanding of molecular and crystal structures, revealing insights into hydrogen bonding and molecular interactions (Çolak, Karayel, Buldurun, & Turan, 2021).

Potential Medical and Biological Applications

- Enantioselective Sensing of Amino Alcohols : A synthesized compound, 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, forms a complex with scandium, allowing for enantioselective fluorescence sensing of chiral amino alcohols. This approach can measure both the total amount and enantiomeric excess of amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).

Mecanismo De Acción

Target of Action

Compounds with the tert-butyl group are known to have unique reactivity patterns and are often used in chemical transformations .

Mode of Action

The tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations . It’s also known that the tert-butyl group can be hydroxylated in certain conditions, leading to the formation of primary alcohols .

Biochemical Pathways

The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .

Result of Action

It’s known that the tert-butyl group can be hydroxylated, leading to the formation of primary alcohols .

Propiedades

IUPAC Name |

tert-butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-10(11,12)7(13)6-14/h7H,4-6,13H2,1-3H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCPPJQFZYGBHZ-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC([C@@H](C1)N)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (3R)-3-amino-4,4-difluoropiperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2945523.png)

![N-[1-(3-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2945525.png)

![N-(sec-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2945528.png)

![4-chloro-N-(2-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2945531.png)

![N-(2,5-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2945539.png)

![1,7-Dimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2945540.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorophenyl)butanamide](/img/structure/B2945541.png)